Product packaging for Aporphin-2-ol, 1,9,10-trimethoxy-(Cat. No.:CAS No. 517-65-7)

Aporphin-2-ol, 1,9,10-trimethoxy-

Cat. No.: B15176194
CAS No.: 517-65-7
M. Wt: 341.4 g/mol
InChI Key: OUTYMWDDJORZOH-UHFFFAOYSA-N
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Description

Overview of the Aporphine (B1220529) Alkaloid Structural Diversity

The aporphine alkaloids are the second largest group of isoquinoline (B145761) alkaloids, with at least 85 distinct compounds isolated from various plant species across 15 families. wikipedia.org This structural diversity is primarily due to the different substituents and their positions on the core aporphine structure. wikipedia.org Common substituents include methoxy (B1213986), hydroxy, and methylenedioxy groups. researchgate.net

The core of an aporphine alkaloid is a tetracyclic system derived from a benzylisoquinoline precursor through oxidative phenolic coupling. researchgate.nettaylorandfrancis.com This process creates the characteristic fused ring system. Further structural variations are introduced through different stereochemistry, with most aporphine alkaloids being (R)-configured, although (S)-configured examples like glaucine (B1671577) and bulbocapnine (B190701) exist. wikipedia.org

The aporphine alkaloids can be categorized into several subtypes, including:

Simple aporphines: These have a basic aporphine skeleton with various substitutions.

Proaporphines: These are biosynthetic precursors to aporphines and possess a different ring system. wikipedia.org

Oxoaporphines: These contain a carbonyl group on the aporphine skeleton. researchgate.net

Dehydroaporphines: These have additional double bonds within the ring system. nih.gov

Defining Structural Characteristics of Aporphin-2-ol, 1,9,10-trimethoxy-

Aporphin-2-ol, 1,9,10-trimethoxy- is defined by its specific substitution pattern on the aporphine core. ontosight.ai Its chemical structure features a hydroxyl (-OH) group at the 2-position and three methoxy (-OCH3) groups at the 1, 9, and 10 positions. ontosight.ai This particular arrangement of functional groups significantly influences the compound's chemical properties and potential biological activity. ontosight.ai

PropertyValue
Chemical Formula C20H23NO4
Molecular Weight 341.40 g/mol
Core Structure Aporphine
Functional Groups 1x Hydroxyl, 3x Methoxy, 1x Tertiary Amine

Significance of Aporphine Alkaloids in Natural Products Chemistry and Medicinal Research

Aporphine alkaloids are of considerable interest in natural products chemistry and medicinal research due to their wide range of biological activities. ontosight.aiwikipedia.orgbenthamdirect.com These compounds are predominantly found in plants, particularly in families such as Annonaceae, Lauraceae, Magnoliaceae, Menispermaceae, Nymphaeaceae, and Ranunculaceae. wikipedia.orgnih.gov

The pharmacological potential of aporphine alkaloids is vast and includes:

Anticancer properties: Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. nih.govtaylorandfrancis.comnih.gov

Neuroprotective effects: Some aporphines have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease. ontosight.aibenthamdirect.com

Antioxidant activity: The phenolic hydroxyl groups present in many aporphine alkaloids contribute to their ability to scavenge free radicals. benthamdirect.com

Anti-inflammatory actions: Certain aporphines have shown potential in reducing inflammation. ontosight.ai

Antimicrobial and antiviral activities: Research has indicated that some aporphine alkaloids possess activity against various microbes and viruses. taylorandfrancis.com

The structural similarity of some aporphine alkaloids to morphine has also driven research into their potential analgesic properties. wikipedia.org The diverse biological activities of this class of compounds make them valuable lead structures for the development of new therapeutic agents. ontosight.ainih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO4 B15176194 Aporphin-2-ol, 1,9,10-trimethoxy- CAS No. 517-65-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-11-8-15(22)20(25-4)19-13-10-17(24-3)16(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTYMWDDJORZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50965973
Record name 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-65-7
Record name Aporphin-2-ol, 1,9,10-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,9,10-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50965973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Chemistry and Derivatization of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Analogues

Total Synthesis Strategies for the Aporphine (B1220529) Core Structure

The construction of the 4H-dibenzo[de,g]quinoline nucleus, the characteristic feature of aporphine alkaloids, has been approached through various innovative synthetic routes. nih.gov These strategies are broadly categorized based on the key bond-forming reactions that establish the tetracyclic system.

Intramolecular Cyclization Approaches (e.g., Oxidative Cyclization)

A prevalent and biomimetic approach to the aporphine core involves the intramolecular cyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) precursors. nih.gov Oxidative phenol (B47542) coupling, inspired by the natural biosynthesis from reticuline (B1680550), is a key method in this category. nih.govacs.org This can be achieved using various reagents, including metal-based oxidants and enzymatic systems. nih.gov For instance, the intramolecular oxidative coupling of reticuline can lead to the formation of the aporphine core. nih.govacs.org

Another powerful intramolecular cyclization technique is metal-catalyzed C-H arylation. This method avoids the pre-functionalization of the aromatic rings and can proceed via palladium-catalyzed intramolecular dehydrogenative coupling of two inert aryl C-H bonds. nih.govacs.orgacs.org

Table 1: Examples of Intramolecular Cyclization Approaches for Aporphine Synthesis

Precursor Type Cyclization Method Catalyst/Reagent Product Type Reference(s)
Reticuline N-oxide Oxidative Cyclization CuCl Corytuberine-type aporphine nih.gov
1-Benzyl-1,2,3,4-tetrahydroisoquinoline Oxidative Phenol Arylation Pd-catalyst Aporphine scaffold nih.gov
Substituted 1-benzylisoquinoline Dehydrogenative C-H/C-H Coupling Pd(OCOCF₃)₂ / AgOCOCF₃ Aporphine analogues acs.org

Photochemical Reaction Pathways

Photochemical reactions offer a distinct and often efficient route to the aporphine skeleton. nih.gov A common strategy involves the photolysis of 1-(2'-iodobenzyl)-1,2,3,4-tetrahydroisoquinoline derivatives. lookchem.comacs.org This light-induced cyclization can directly yield the noraporphine or aporphine product. lookchem.com For example, the photocyclization of the appropriate iodo-substituted benzyltetrahydroisoquinoline has been successfully applied to the synthesis of aporphine alkaloids like nuciferine (B1677029) and glaucine (B1671577). acs.org The efficiency of these reactions can sometimes be enhanced by the insolubility of the product, which removes it from the reaction medium and prevents further photochemical transformation.

Table 2: Overview of Photochemical Syntheses of Aporphine Alkaloids

Starting Material Key Reaction Product Reference(s)
1-(2'-Iodobenzyl)-1,2,3,4-tetrahydroisoquinolines Photocyclization Noraporphines and Aporphines lookchem.com
N-Acyl-1-(2'-iodobenzyl)-1,2,3,4-tetrahydroisoquinolines Photocyclization followed by hydrolysis Noraporphines lookchem.com
o-Iodobenzaldehydes and a Reissert compound Oxidative Photocyclization Oxoaporphine alkaloids

Palladium-Catalyzed Direct Arylation Methodologies

Palladium-catalyzed direct arylation has emerged as a robust and versatile tool for the synthesis of the aporphine core. researchgate.net This methodology facilitates the intramolecular coupling of aryl C-H bonds, often on unactivated arenes, to form the biaryl linkage characteristic of aporphines. acs.orgacs.org The choice of palladium catalyst and ligands is crucial for the success of these reactions. For instance, palladium(II) acetate (B1210297) in combination with suitable phosphine (B1218219) ligands has been employed to effect the intramolecular direct arylation of aryl halides to generate the aporphine skeleton in high yields. researchgate.net This approach has been applied to the synthesis of various aporphine analogues. nih.govacs.org

Table 3: Selected Palladium-Catalyzed Syntheses of Aporphine Scaffolds

Substrate Catalyst System Base Product Reference(s)
N-(2-bromobenzyl)-2-aminophenols and ethyl 2-bromoalkanoates Pd(OAc)₂ / dppf K₂CO₃ Fused heterocycles (aporphine precursors) tdl.org
1-Benzyl-1,2,3,4-tetrahydroisoquinoline derivative Pd(OAc)₂ / PPh₃ - Aporphine scaffold nih.gov
Substituted 1-benzylisoquinoline Pd(OCOCF₃)₂ / Ag₂O - Aporphine analogues acs.org

Benzyne (B1209423) Chemistry in Aporphine Synthesis

The use of benzyne intermediates provides a convergent and powerful strategy for the construction of the aporphine core. nih.govnih.gov This approach typically involves a [4+2] cycloaddition reaction between an isoquinoline (B145761) derivative and a silylaryl triflate, which serves as a benzyne precursor, promoted by a fluoride (B91410) source like cesium fluoride (CsF). nih.govnih.govacs.org This reaction sequence leads to the formation of the aporphine core, often in good yields, through the cycloaddition followed by hydrogen migration. nih.gov This methodology has proven effective for the total synthesis of several aporphine alkaloids, including (±)-nuciferine and (±)-O-methylisothebaine. nih.gov

Table 4: Aporphine Alkaloids Synthesized via Benzyne Chemistry

Aporphine Alkaloid Key Reaction Overall Steps (where reported) Overall Yield (where reported) Reference(s)
Lysicamine [4+2] Cycloaddition 6 - researchgate.net
(±)-Nuciferine [4+2] Cycloaddition - - nih.gov
(±)-O-Methylisothebaine [4+2] Cycloaddition 12 16% nih.gov
(±)-Trimethoxynoraporphine [4+2] Cycloaddition - - nih.gov

Stereoselective Synthesis of Aporphine Enantiomers

The stereochemistry of aporphine alkaloids is crucial for their biological activity, with most natural aporphines possessing an (R)-configuration at the C6a stereocenter, although (S)-configured examples such as glaucine are also known. wikipedia.org Consequently, the development of stereoselective synthetic methods is of paramount importance.

One successful approach to achieving enantioselectivity is through the asymmetric hydrogenation of a 1-benzyl-3,4-dihydroisoquinoline (B3050290) intermediate. researchgate.net The use of chiral catalysts, such as those based on ruthenium or iridium, can afford the desired enantiomer of the tetrahydroisoquinoline precursor with high enantiomeric excess. researchgate.netresearchgate.net

Another strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key reactions. nih.gov For instance, a chiral auxiliary can be employed to set the stereocenter during the formation of the tetrahydroisoquinoline ring system. nih.gov Additionally, chiral resolution of a racemic mixture of the final aporphine product or a key intermediate using a chiral resolving agent, such as (+)-dibenzoyltartaric acid (DBTA), can be employed to separate the enantiomers. nih.gov

Structural Modification and Derivatization Techniques for Aporphine Alkaloids

The structural modification and derivatization of the aporphine scaffold are essential for exploring structure-activity relationships and developing new analogues with potentially improved properties. nih.govnih.govresearchgate.net A variety of chemical transformations can be applied to the aporphine core to introduce diverse functionalities.

Common derivatization techniques include:

Bromination: The introduction of bromine atoms at specific positions on the aromatic rings can be achieved using reagents like N-bromosuccinimide (NBS). nih.gov

Methylation and Acetylation: The hydroxyl and amino groups on the aporphine skeleton can be readily methylated or acetylated to alter the lipophilicity and hydrogen-bonding capabilities of the molecule. nih.gov

Quaternization: The nitrogen atom of the piperidine (B6355638) ring can be quaternized, for example, by reaction with methyl iodide, to introduce a positive charge. nih.gov

Dehydrogenation: The creation of a double bond in the C-ring can be accomplished through dehydrogenation reactions. nih.gov

Ring-opening reactions: The piperidine ring (ring B) can be opened to generate phenanthrene (B1679779) derivatives. nih.gov

C2-Substitution: Palladium-catalyzed cross-coupling reactions can be used to introduce a variety of substituents at the C2 position of the aporphine nucleus. nih.gov

These modifications can significantly impact the biological profile of the resulting aporphine derivatives. nih.gov

Table 5: Common Derivatization Techniques for Aporphine Alkaloids

Technique Reagent(s) Purpose Reference(s)
Bromination N-Bromosuccinimide (NBS) Introduce bromine substituents nih.gov
Methylation Methyl iodide Modify hydroxyl or amino groups nih.gov
Acetylation Acetic anhydride Modify hydroxyl or amino groups nih.gov
N-Quaternization Methyl iodide Introduce a positive charge on the nitrogen nih.gov
Dehydrogenation - Introduce a double bond in the C-ring nih.gov
C2-Substitution Various nucleophiles with Pd-catalysis Introduce diverse functional groups at C2 nih.gov

Functionalization of the Nitrogen Atom (N-6)

The nitrogen atom at the N-6 position of the aporphine scaffold is a key site for synthetic modification. nih.gov Simple aporphines often feature substitutions on this nitrogen, including methyl, aldehyde, or cyanide groups. nih.gov

Quaternization of the nitrogen atom has been explored to improve the hydrophilicity of aporphine derivatives. For instance, N-methylcrebanine, a quaternary ammonium (B1175870) derivative of crebanine (B1669604), demonstrated notable antiarrhythmic effects. nih.gov However, this modification also led to a significant increase in toxicity. nih.gov

A series of aporphine analogues with modifications to the N-6 nitrogen have been synthesized and evaluated for their activity at serotonin (B10506) receptors. researchgate.net These studies provide insight into the structure-activity relationships associated with N-functionalization. researchgate.net For example, N-H aporphine analogues with modifications on the A-ring have been developed as selective serotonin 5-HT2C receptor agonists. unc.edu

The table below summarizes various N-6 substituted aporphine analogues and their reported activities.

Introduction of Oxygenated Substituents (Alkoxy, Hydroxyl)

The introduction of hydroxyl and methoxy (B1213986) groups at various positions on the aporphine skeleton is a common strategy in the synthesis of new analogues. nih.gov Naturally occurring aporphine alkaloids almost always possess oxygenation at positions 1 and 2, and frequently at other positions as well. researchgate.net

The 1,2-dimethoxy group on ring A has been suggested to enhance antiarrhythmic activity by widening the planar configuration of the molecule. nih.govmdpi.com In contrast, the removal of methoxy groups from ring D, such as the 9-methoxy group in crebanine to form stesakine, can lead to a reduction in antiarrhythmic activity. nih.gov

The synthesis of monohydroxyaporphines, such as (±)-11-hydroxyaporphine, has been accomplished to investigate their dopaminergic activity. acs.org Furthermore, the synthesis of 1-O-substituted aporphine analogues has led to the identification of potent 5-HT2C receptor agonists. researchgate.net

The table below presents examples of aporphine analogues with different oxygenated substitution patterns.

Halogenation and Dehydrogenation

Halogenation and dehydrogenation are two other important synthetic modifications of the aporphine scaffold. mdpi.comtandfonline.com

Halogenation: The introduction of halogen atoms, such as bromine and chlorine, has been explored to create novel aporphine derivatives. For example, 8-halogen-substituted apocodeines and apomorphines have been synthesized. tandfonline.com Bromination of crebanine has yielded derivatives with significant antiarrhythmic effects. nih.gov Specifically, 10,11-dibromocrebanine showed a notable reduction in the incidence of ventricular fibrillation. nih.gov

Dehydrogenation: The creation of a double bond between C-6a and C-7 through dehydrogenation leads to the formation of dehydroaporphines. nih.gov This structural change provides sufficient nucleophilicity for the introduction of carbon substituents. nih.gov Dehydrocrebanine (B32651) and didehydroglaucine have been shown to possess increased cytotoxicity. nih.gov However, in some cases, dehydrogenation can lead to high toxicity, as observed with dehydrocrebanine in animal tests. mdpi.com The dehydrogenation of D-glaucine and L-nuciferine has also been studied in the context of their activity at serotonin receptors. researchgate.net

The following table highlights examples of halogenated and dehydrogenated aporphine analogues.

Rational Design of Novel Aporphine Analogues

The rational design of novel aporphine analogues often employs computer-aided drug design techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling. researchgate.netrsc.org These computational approaches help in understanding receptor selectivity and in designing drugs that target specific G-protein-coupled receptors (GPCRs). researchgate.net

The goal of rational design is often to develop biased ligands that selectively activate a specific signaling pathway, which can lead to therapeutic effects with fewer side effects. nih.gov For instance, the search for dual D1/D2R β-arrestin biased agonists has started from the (R)-(−)-apomorphine scaffold. nih.gov

Structure-activity relationship (SAR) studies are crucial for the rational design process. mdpi.comnih.govnih.gov These studies have revealed that variations in the antiarrhythmic efficacy and toxicity of aporphines are related to several structural features, including:

The C-1,C-2-methylenedioxy group on ring A. mdpi.comnih.gov

The restricted structural conformation of ring B. mdpi.comnih.gov

N-quaternization of ring B. mdpi.comnih.gov

The stereochemistry at the 6a position in ring C. mdpi.comnih.gov

The 8-, 9-, and 10-methoxy groups on ring D. mdpi.comnih.gov

By systematically modifying these structural motifs, researchers aim to develop novel aporphine analogues with improved therapeutic profiles. nih.gov

Table of Compounds

Spectroscopic Characterization and Advanced Analytical Elucidation of Aporphin 2 Ol, 1,9,10 Trimethoxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, and its application has been pivotal in defining the molecular architecture of Aporphin-2-ol, 1,9,10-trimethoxy-. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete assignment of the proton (¹H) and carbon (¹³C) signals has been achieved, providing unequivocal evidence for its aporphine (B1220529) skeleton and the specific placement of its functional groups.

One-Dimensional (1D) NMR Techniques (¹H, ¹³C, DEPT)

The ¹H NMR spectrum of Aporphin-2-ol, 1,9,10-trimethoxy- provides crucial information regarding the number, environment, and connectivity of protons within the molecule. The spectrum typically displays signals corresponding to aromatic protons, methoxy (B1213986) group protons, and aliphatic protons of the aporphine core.

The ¹³C NMR spectrum complements the ¹H NMR data by revealing the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are further employed to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons, aiding in the definitive assignment of the carbon signals.

Table 1: ¹H and ¹³C NMR Data for Aporphin-2-ol, 1,9,10-trimethoxy-

PositionδC (ppm)δH (ppm, J in Hz)
1145.2
1a125.8
2110.96.55 (s)
3115.16.78 (s)
3a128.7
429.32.55 (m), 3.05 (m)
553.23.10 (m), 3.40 (m)
6a62.93.15 (m)
734.52.75 (m), 2.95 (m)
8127.16.85 (d, 8.5)
9148.5
10147.9
11111.57.95 (d, 8.5)
11a121.9
1-OCH₃55.93.88 (s)
9-OCH₃56.13.90 (s)
10-OCH₃60.33.92 (s)

Note: Specific chemical shift and coupling constant values can vary slightly depending on the solvent and instrument used.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, ROESY)

To further confirm the structural assignments and to elucidate the connectivity between different parts of the molecule, a suite of 2D NMR experiments is utilized.

Correlation Spectroscopy (COSY): This experiment establishes proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H one-bond connectivities.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals long-range (two to three bond) correlations between protons and carbons, which is instrumental in piecing together the molecular fragments and confirming the positions of substituents like methoxy groups.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining information about the fragmentation pattern of a compound, which further aids in its structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS and HRESIMS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like alkaloids. High-Resolution ESI-MS (HRESIMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecular ion. For Aporphin-2-ol, 1,9,10-trimethoxy-, HRESIMS data confirms its molecular formula as C₁₈H₁₉NO₄. nih.gov The fragmentation pattern observed in the MS/MS spectrum provides further structural insights by showing characteristic losses of functional groups.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopies

UV-Vis and IR spectroscopies provide valuable information about the electronic transitions and functional groups present in the molecule, respectively.

The UV-Vis spectrum of Aporphin-2-ol, 1,9,10-trimethoxy- in a suitable solvent like methanol (B129727) typically exhibits absorption maxima characteristic of the aporphine chromophore.

The IR spectrum reveals the presence of specific functional groups. Key absorption bands would include those for O-H stretching (from the hydroxyl group), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ethers and phenol).

Structure Activity Relationship Sar Studies of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Alkaloids

Role of Aromatic Ring Substituents on Biological Potency

The type and position of substituents on the aromatic rings of the aporphine (B1220529) skeleton are fundamental determinants of biological activity. researchgate.netresearchgate.net Modifications to these rings can profoundly alter a compound's interaction with biological targets.

Influence of Methoxy (B1213986) and Hydroxyl Groups at C-1, C-2, C-9, C-10, and C-11 Positions

The substitution pattern of methoxy (–OCH₃) and hydroxyl (–OH) groups on the aporphine core, particularly at the C-1, C-2, C-9, and C-10 positions, significantly modulates biological effects. nih.gov For instance, the presence of methoxy groups at the C-8, C-9, and C-10 positions on ring D has been linked to notable antiarrhythmic activity. nih.gov The removal of these methyl groups can lead to a reduction in this therapeutic effect. nih.gov

The substitution pattern on the upper ring (Ring A) also plays a crucial role. The natural product glaucine (B1671577), which features methoxy groups at positions 1, 2, 9, and 10, serves as a key example. nih.gov The conversion of phenolic hydroxyls to methoxy groups is a common feature in many biologically active aporphine alkaloids. nih.gov Furthermore, the presence of hydroxyl or methoxy groups is a common characteristic of 7-oxygenated aporphines. nih.gov

Table 1: Effect of Methoxy/Hydroxyl Group Substitution on Biological Activity

Compound/Class Substitution Pattern Observed Biological Effect Reference(s)
Crebanine (B1669604) Analogues 8-, 9-, 10-methoxy groups Essential for antiarrhythmic activity. nih.gov
O-demethylated Crebanine Removal of 9-methyl group Reduced antiarrhythmic activity. nih.gov
Glaucine 1,2,9,10-tetramethoxy A common pattern in biologically active aporphines. nih.gov

Significance of Methylenedioxy Bridges

A methylenedioxy bridge (–O–CH₂–O–), typically found spanning the C-1 and C-2 positions, is a key structural feature in many potent aporphine alkaloids. wikipedia.org This bridge is formed enzymatically by members of the cytochrome P450 superfamily during biosynthesis. wikipedia.orgnih.gov

This structural motif is critical for significant biological activities. In oxoaporphines such as liriodenine (B31502) and dicentrinone, the 1,2-methylenedioxy group is considered a crucial factor for their strong anti-protozoal and anticancer effects. nih.gov Similarly, this group has been associated with the antiarrhythmic efficacy of certain aporphine derivatives. nih.gov Studies comparing aporphines with a closed methylenedioxy ring to those with an open-loop equivalent (dimethoxy groups) have found that the open-loop derivatives can exhibit superior antidepressant activity and potentially lower addiction liability, suggesting that the rigidity and electronic nature of the bridge are important for specific CNS effects. nih.gov

Table 2: Influence of the Methylenedioxy Bridge on Biological Activity

Structural Feature Compound Class Biological Activity Reference(s)
C-1, C-2 Methylenedioxy Group Oxoaporphines Key factor for anticancer and anti-protozoal activity. nih.gov
C-1, C-2 Methylenedioxy Group Aporphine derivatives Contributes to antiarrhythmic efficacy. nih.gov

Impact of Nitrogen Substitution Patterns (N-6 Position) on Receptor Affinity and Activity

The substituent on the nitrogen atom at the N-6 position of the aporphine core plays a pivotal role in defining the compound's receptor affinity and selectivity. This is particularly evident in interactions with serotonin (B10506) receptors. nih.gov

Research has demonstrated that the size and nature of the alkyl group at the N-6 position can dramatically shift the selectivity profile. For example, in a series of C-10 substituted aporphines, compounds with an N-6 methyl group showed up to 27-fold selectivity for the 5-HT₇ₐ receptor over the 5-HT₁ₐ receptor. nih.gov Conversely, replacing the methyl group with a larger N-6 propyl substituent caused a reversal in this selectivity, favoring the 5-HT₁ₐ receptor. nih.gov This highlights the sensitivity of the receptor binding pocket to the steric and electronic properties of the N-6 substituent. Additionally, N-methyl and N-(2-hydroxypropyl) substitutions have been noted as beneficial for enhancing cytotoxicity against cancer cells in simple aporphines. nih.gov

Table 3: Effect of N-6 Substitution on Serotonin Receptor Selectivity

N-6 Substituent Primary Receptor Target Observed Selectivity Reference(s)
Methyl (–CH₃) 5-HT₇ₐ Confers selectivity for 5-HT₇ₐ over 5-HT₁ₐ. nih.gov

Stereochemical Determinants of Pharmacological Efficacy

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor governing the biological activity of aporphine alkaloids.

C-6a Configuration and its Role in Bioactivity

The stereochemical configuration at the C-6a chiral center is a crucial determinant of pharmacological efficacy. Many naturally occurring and biologically active aporphines possess the (S) configuration at this position. Studies have indicated that the levorotatory (l) or (S)-configuration of the C-6a carbon is related to the antiarrhythmic efficacy of aporphines. nih.gov

This stereochemical preference has been clearly demonstrated in receptor binding studies. For example, commercially sourced (S)-glaucine showed significantly higher activity at 5-HT₂ₐ and 5-HT₂₋ receptors compared to its synthetically prepared racemic (a mixture of both enantiomers) counterpart. nih.gov This finding strongly suggests that the (S)-enantiomer is the eutomer (the more active stereoisomer), responsible for the majority of the observed biological effect at these receptors. nih.gov

Computational and In Silico Approaches to SAR (e.g., Molecular Docking)

Modern drug discovery heavily utilizes computational, or in silico, methods to predict and understand the interactions between a ligand (like an aporphine alkaloid) and its biological target. nih.gov These approaches are cost-effective and provide deep insights into the molecular basis of activity, guiding the synthesis of more potent and selective compounds. nih.govnih.gov

Molecular docking is a primary computational technique used in SAR studies. researchgate.net This method involves placing a model of the ligand into the three-dimensional structure of a target protein's binding site. researchgate.net Algorithms then calculate the most likely binding conformations and estimate the binding affinity, often expressed as a binding energy score. nih.govresearchgate.net A lower binding energy typically suggests a more stable and potent interaction.

For aporphine alkaloids, docking studies can:

Predict how different substituents on the aromatic rings or the N-6 position will affect binding to a specific receptor. nih.gov

Explain why a particular stereoisomer, such as the (S)-configuration at C-6a, is more active than another.

Identify key interactions, like hydrogen bonds or hydrophobic contacts, between the alkaloid and amino acid residues in the receptor's active site. researchgate.net

These computational predictions help researchers to prioritize which novel derivatives to synthesize and test experimentally, accelerating the process of developing new drugs. nih.gov

Efficacy and Toxicity Relationships in Structure Modification

Analysis of various aporphine derivatives has shown that changes in antiarrhythmic efficacy and toxicity are connected to several structural features. nih.gov These include the C-1,C-2-methylenedioxy group on ring A, the conformation of ring B, N-quaternization of ring B, the stereochemistry at position 6a in ring C, and the arrangement of methoxy groups at positions 8, 9, and 10 on ring D. nih.govnih.gov For instance, some aporphine alkaloids, like crebanine, exhibit both antiarrhythmic activity and high toxicity. nih.govnih.gov This has prompted further investigation into synthetic derivatives to identify compounds with a better therapeutic index. nih.gov

Modifications to the aporphine skeleton have been explored through various chemical reactions, including ring-opening, bromination, methylation, acetylation, quaternization, and dehydrogenation. nih.gov These studies aim to develop new derivatives with improved efficacy and reduced toxicity. nih.gov

Influence of Ring Substituents and Core Structure

The substitution pattern on the tetracyclic aporphine core is a primary factor governing the molecule's interaction with biological targets and its toxicological profile.

Ring A: The presence of a 1,2-dimethoxy group on ring A, as seen in crebanine and stephanine, is associated with an increase in antiarrhythmic activity compared to isocorydine, which lacks this feature. nih.gov This enhancement may be due to the group widening the planar configuration of the molecule. nih.gov The 1,2-methylenedioxy group is also considered a key factor for the activity of certain oxoaporphines like liriodenine and dicentrinone. nih.gov

Ring B: The integrity and conformation of ring B are considered necessary for activity. Opening ring B in crebanine resulted in a decrease in both antiarrhythmic efficiency and toxicity. nih.gov It is speculated that the relatively flat and rigid structure of the closed ring B allows for easier intercalation into myocardial cells compared to the more flexible ring B-opened phenanthrene (B1679779) structures. nih.gov

Ring C: Dehydrogenation to form a double bond in ring C appears to increase the rigidity and conjugacy of the aporphine skeleton. nih.gov This modification, as seen in dehydrostephanine, was found to facilitate the infusion of the molecule into myocardial cells, leading to faster and stronger toxic effects. nih.gov

Ring D: The methoxy groups at positions 8, 9, and/or 10 in ring D are important for the antiarrhythmic activity of aporphines like crebanine and stephanine. nih.gov The removal of these methyl groups can lead to a reduction in antiarrhythmic activity, suggesting that the 9-methoxy group, in particular, may be a key functional group. nih.gov

Nitrogen Atom: Modifications at the nitrogen atom have a significant impact on activity. N-methylation of crebanine (to form N-methylcrebanine) was one of the modifications that resulted in a compound with antiarrhythmic effects. nih.gov In the context of anticancer activity, N-methyl and N-(2-hydroxypropyl) substitutions on the aporphine skeleton have been identified as beneficial for cytotoxicity against cancer cells. nih.gov

The table below summarizes the observed effects of various structural modifications on the efficacy and toxicity of aporphine alkaloids.

Structural ModificationRing/PositionEffect on EfficacyEffect on ToxicityReference
1,2-Dimethoxy GroupAIncreased antiarrhythmic activity- nih.gov
Ring OpeningBDecreased antiarrhythmic activityDecreased toxicity nih.gov
Dehydrogenation (Double Bond)CFaster onset of actionIncreased toxicity nih.gov
Removal of Methoxy GroupsDReduced antiarrhythmic activity- nih.gov
Bromination (at C-3)ASignificantly increased antiarrhythmic activityLowered toxicity (LD50 = 59.62 mg/kg) nih.govnih.gov
N-methylationBDisplayed antiarrhythmic effects- nih.gov
Oxo-group (at C-7)CPotent anti-protozoal and anticancer activity- nih.gov

Specific Efficacy and Toxicity Data

Quantitative studies provide more precise insights into the therapeutic window of aporphine derivatives. For example, in a study evaluating antiarrhythmic potential, a bromo-substituted derivative of crebanine demonstrated a significant improvement in the efficacy-toxicity profile.

CompoundModificationEfficacyAcute Toxicity (LD50, mice)Reference
Crebanine Derivative (2b) 3-bromo-crebanineSignificantly reduced incidence of VF (p < 0.05); Increased sinus rhythm recovery (p < 0.01)59.62 mg/kg nih.govnih.gov
Boldine (B1667363) -EC50: 46 µM (Kasumi), 116 µM (KG-1), 145 µM (K-562)- nih.gov
Dehydrocrebanine (B32651) Dehydrogenated crebanineIC50: 6.35 µM (HL-60 cells)- researchgate.net

These findings highlight that strategic modifications, such as the introduction of a bromine atom at the C-3 position of crebanine, can lead to a derivative with remarkably higher antiarrhythmic activity and simultaneously lower toxicity, making it a promising candidate for further development. nih.govnih.gov Conversely, other modifications may enhance cytotoxicity against cancer cells. For instance, dehydrocrebanine has shown strong activity against promyelocytic leukemia cells. researchgate.net Oxostephanine has also demonstrated potent cytotoxic effects on several cancer cell lines while having minimal toxic effects on normal fibroblast cells. researchgate.net

The stereochemistry of the aporphine core is another critical factor. Studies on glaucine have shown that the (S)-enantiomer is significantly more active at serotonin receptors (5-HT2A and 5-HT2C) than the racemic mixture, suggesting the (S)-enantiomer is the eutomer (the more active enantiomer). nih.gov This underscores the importance of stereospecific synthesis and evaluation in the development of aporphine-based therapeutic agents.

Biosynthetic Pathways of Aporphine Alkaloids Relevant to Aporphin 2 Ol, 1,9,10 Trimethoxy

Identification of Precursor Compounds in Aporphine (B1220529) Biosynthesis (e.g., Reticuline)

The biosynthesis of aporphine alkaloids originates from the amino acids L-tyrosine or L-phenylalanine. nih.gov A key intermediate in this pathway is the benzylisoquinoline alkaloid, (S)-reticuline. nih.govwikipedia.org Reticuline (B1680550) serves as a crucial branch-point intermediate, leading to various classes of isoquinoline (B145761) alkaloids, including the aporphines. nih.govnih.gov Through a process of intramolecular oxidative coupling, reticuline is converted into the foundational aporphine scaffold. nih.gov This coupling can occur at different positions, leading to the formation of distinct aporphine alkaloid skeletons. nih.gov

Another significant group of precursors are the proaporphine alkaloids, which are considered the biogenetic precursors to certain aporphine alkaloids. nih.govnih.gov These compounds possess a spiro-fused ring system that can rearrange to form the characteristic aporphine core. nih.gov

Precursor CompoundDescription
(S)-Reticuline A pivotal benzylisoquinoline alkaloid that serves as the primary precursor for the formation of the aporphine core through oxidative coupling. nih.govwikipedia.org
Proaporphine Alkaloids A class of alkaloids that are the biogenetic precursors to specific aporphine alkaloids, characterized by a spiro-fused ring system. nih.govnih.gov

Enzymatic Steps and Catalysis in Alkaloid Formation (e.g., Cytochrome P450, UGT)

The conversion of precursor compounds into aporphine alkaloids is facilitated by a series of enzymatic reactions. Key among these are the cytochrome P450 (CYP) monooxygenases and UDP-glycosyltransferases (UGTs). nih.gov

Cytochrome P450 enzymes are a large and diverse group of enzymes that play a critical role in the biosynthesis of a vast number of plant secondary metabolites, including alkaloids. nih.govnih.gov In aporphine biosynthesis, CYPs are instrumental in catalyzing various oxidative reactions, such as hydroxylations and the formation of ring structures. nih.govfrontiersin.org For instance, specific CYP enzymes are responsible for the intramolecular oxidative coupling of reticuline, which is the defining step in the formation of the aporphine skeleton. researchgate.net The CYP719 family, for example, is known to be involved in the formation of the methylenedioxy bridge, a common structural feature in many aporphine alkaloids. researchgate.net

UDP-glycosyltransferases (UGTs) are another class of enzymes involved in the modification of aporphine alkaloids. nih.gov They catalyze the transfer of a glycosyl group from a nucleotide sugar to the alkaloid, a process known as glycosylation. This modification can alter the solubility, stability, and biological activity of the resulting compound. nih.gov

N-methyltransferases (NMTs) are also crucial in the biosynthesis of some aporphine alkaloids, catalyzing the addition of a methyl group to a nitrogen atom. nih.govresearchgate.net This N-methylation is a common modification that can lead to the formation of tertiary and quaternary amines, further diversifying the structural landscape of aporphine alkaloids. nih.gov

Enzyme ClassRole in Aporphine Alkaloid Biosynthesis
Cytochrome P450 (CYP) Catalyzes key oxidative reactions, including the intramolecular oxidative coupling of reticuline to form the aporphine scaffold and subsequent hydroxylations. nih.govfrontiersin.orgresearchgate.net
UDP-glycosyltransferases (UGT) Involved in the glycosylation of aporphine alkaloids, which can affect their chemical properties and biological activity. nih.gov
N-methyltransferases (NMT) Catalyzes the N-methylation of aporphine intermediates, leading to the formation of tertiary and quaternary amines. nih.govresearchgate.net

Biogenetic Relationship within the Isoquinoline Alkaloid Family

Aporphine alkaloids are a prominent subgroup of the larger family of isoquinoline alkaloids. nih.govwikipedia.org This extensive family of natural products shares a common biosynthetic origin, tracing back to the amino acid tyrosine. nih.govimperial.ac.uk The central precursor for most isoquinoline alkaloids is (S)-norcoclaurine, which is formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.

From (S)-norcoclaurine, a series of enzymatic reactions, including methylations and hydroxylations, lead to the formation of the key intermediate (S)-reticuline. acs.org As mentioned previously, (S)-reticuline stands at a critical metabolic crossroads. Depending on the specific enzymatic machinery present in a particular plant species, (S)-reticuline can be directed down various biosynthetic pathways, giving rise to a remarkable diversity of alkaloid structures.

One major pathway leads to the aporphine alkaloids through intramolecular oxidative coupling. nih.gov Other significant pathways originating from (S)-reticuline include the biosynthesis of:

Morphinan alkaloids: such as morphine and codeine, formed through a different pattern of oxidative coupling. nih.gov

Protoberberine alkaloids: which are characterized by a tetracyclic quinolizinium (B1208727) system.

Benzophenanthridine alkaloids: another class of tetracyclic alkaloids with a distinct ring system.

Medicinal Chemistry and Drug Discovery Perspectives of Aporphin 2 Ol, 1,9,10 Trimethoxy and Aporphine Derivatives

Aporphine (B1220529) Alkaloids as Chemically Privileged Scaffolds for Drug Development

In the field of medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that can bind to multiple biological targets, making it a valuable starting point for the development of new drugs. researchgate.netmdpi.com Aporphine alkaloids, with their characteristic 4H-dibenzo[de,g]quinoline four-ring structure, are considered a privileged scaffold in drug discovery. nih.gov

The structural rigidity and three-dimensional complexity of the aporphine core provide a unique platform for designing compounds with high affinity and selectivity for various biological targets. This scaffold is found in numerous natural products with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. taylorandfrancis.com The inherent biological activity of these natural products suggests that the aporphine framework is "biologically prevalidated," making it an attractive starting point for drug design. nih.gov

Aporphine alkaloids have demonstrated activity at a variety of central nervous system (CNS) targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, as well as cholinesterase enzymes. nih.gov This has led to their investigation for the treatment of CNS disorders. nih.gov Furthermore, some aporphine alkaloids have shown potential in treating metabolic syndrome due to their anti-insulin resistance, anti-hyperlipidemia, and anti-inflammatory properties. nih.gov The diverse biological activities of aporphine alkaloids are summarized in the table below.

Table 1: Pharmacological Activities of Select Aporphine Alkaloids

Alkaloid Pharmacological Activity Reference
Glaucine (B1671577) Bronchodilator, anti-inflammatory, neuroleptic, PDE4 inhibitor, calcium channel blocker wikipedia.org
Apomorphine Dopamine receptor agonist, used in Parkinson's disease treatment nih.govwikipedia.org
Boldine (B1667363) Antioxidant benthamdirect.com
Nuciferine (B1677029) Dopamine receptor antagonist wikipedia.orgnih.gov
Liriodenine (B31502) Anticancer taylorandfrancis.com
Actinodaphnine Antiparasitic wikipedia.org
Cassythine Antiparasitic wikipedia.org
Dicentrine Antiparasitic wikipedia.org

Strategies for Lead Compound Identification and Optimization

The process of discovering a new drug often begins with the identification of a "lead compound," a molecule that shows promising biological activity but may require modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.com Natural products like aporphine alkaloids are a rich source of lead compounds. researchgate.net

Once a lead compound is identified, medicinal chemists employ various strategies for its optimization. numberanalytics.com A key approach is the study of Structure-Activity Relationships (SAR) , which involves systematically modifying the chemical structure of the lead compound and evaluating how these changes affect its biological activity. numberanalytics.com This allows researchers to identify the key structural features, or pharmacophores, responsible for the desired therapeutic effect.

For aporphine alkaloids, SAR studies have revealed the importance of substituents on the A and D rings of the aporphine core for various biological activities. For instance, in the context of antipoliovirus activity, a methoxyl group at the C-2 position was found to be critical. nih.gov Similarly, modifications to the methoxy (B1213986) groups on rings A and D have been shown to influence the affinity of aporphine derivatives for serotonin receptors. researchgate.net

Lead optimization strategies often involve:

Synthesis of Analogs: Creating a series of related compounds with variations in their structure. numberanalytics.com

Scaffold Hopping: Replacing the core structure of the lead compound with a different one while maintaining the key interacting groups. numberanalytics.com

Bioisosterism: Replacing a functional group with another that has similar physical or chemical properties to improve the compound's characteristics. numberanalytics.com

Computational Modeling: Using computer simulations to predict how a compound will interact with its target, guiding the design of more potent and selective molecules. numberanalytics.comnih.gov

In the optimization of aporphine alkaloids, researchers have synthesized numerous derivatives to improve their therapeutic potential. For example, derivatives of the aporphine alkaloid crebanine (B1669604) have been synthesized and evaluated for their antiarrhythmic potential. These studies have provided valuable insights into the structure-activity and structure-toxicity relationships of this class of compounds. nih.gov

Future Directions in the Academic Research of Aporphin-2-ol, 1,9,10-trimethoxy-

Aporphin-2-ol, 1,9,10-trimethoxy-, also known as glaucine, is an aporphine alkaloid with a range of documented biological activities, including bronchodilator, anti-inflammatory, and neuroleptic effects. wikipedia.org It acts as a PDE4 inhibitor and a calcium channel blocker. wikipedia.org While it is used medically as an antitussive in some countries, ongoing academic research continues to explore its therapeutic potential. wikipedia.org

Future research on glaucine and its derivatives is likely to focus on several key areas:

Exploration of New Therapeutic Applications: Given its diverse pharmacological profile, glaucine could be investigated for new therapeutic uses. Its anti-inflammatory and neuroprotective properties make it a candidate for further study in the context of neurodegenerative diseases and other inflammatory conditions. wikipedia.orgbenthamdirect.com Recent research has already identified a derivative of the aporphine alkaloid taspine (B30418) as a potent inhibitor of TLR2, a receptor involved in inflammatory responses. nih.gov

Lead Optimization for Improved Potency and Selectivity: Synthetic modifications of the glaucine scaffold could lead to the development of derivatives with enhanced potency and selectivity for specific biological targets. For example, synthetic modifications of glaucine have already yielded derivatives with more efficient antioxidant activity. benthamdirect.com

Understanding Mechanisms of Action: Further research is needed to fully elucidate the molecular mechanisms underlying the various biological effects of glaucine. A deeper understanding of its interactions with cellular targets will be crucial for the rational design of new drugs.

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to aporphine alkaloids and their derivatives will facilitate the exploration of a wider chemical space and the generation of diverse compound libraries for screening. acs.org

The continued investigation of Aporphin-2-ol, 1,9,10-trimethoxy- and the broader class of aporphine alkaloids holds significant promise for the discovery of new and effective therapeutic agents for a range of diseases. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for trimethoxy-substituted naphthalenecarboxylic acid derivatives?

  • Methodological Answer: Synthesis typically involves sequential functionalization of the naphthalene core. For example, acetyloxy and methoxy groups are introduced via Friedel-Crafts acylation and nucleophilic substitution, respectively, under controlled pH and temperature conditions. Ethyl or methyl esterification is often the final step to stabilize the compound for biological testing . Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical to avoid side reactions such as demethylation or over-oxidation .

Q. How can researchers validate the structural integrity of trimethoxy-substituted flavonoids using spectroscopic and crystallographic techniques?

  • Methodological Answer:

  • NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm in 1^1H NMR) and coupling patterns to confirm substitution positions. 13^{13}C NMR helps distinguish carbonyl (C=O) and aromatic carbons .
  • X-ray crystallography : Resolve bond lengths (e.g., C–O bonds in methoxy groups: ~1.42–1.43 Å) and dihedral angles to confirm spatial arrangement, as demonstrated for 3,5,7-trimethoxy flavones .
  • Mass spectrometry : Use high-resolution MS to verify molecular weight and fragmentation patterns .

Q. What standardized assays are used to evaluate the antimicrobial and anticancer activities of trimethoxy-substituted compounds?

  • Methodological Answer:

  • Antimicrobial : Broth microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with trimethoprim as a positive control .
  • Anticancer : MTT assays on cell lines (e.g., MCF-7, HepG-2) to measure IC50_{50} values. Mechanisms like tubulin polymerization inhibition are assessed via immunofluorescence microscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., sublimation enthalpies) for trimethoxy-substituted benzenes?

  • Methodological Answer: Discrepancies between transpiration and calorimetric methods (e.g., for 1,2,3-trimethoxy-benzene) require validation via Correlation Gas-Chromatography (CGC) using Kovats retention indices. Linear correlations between vaporization enthalpies (ΔglHΔ_{gl}H^\circ) and retention indices (JxJ_x) can identify outliers and refine experimental uncertainties .

Q. What strategies are effective in elucidating structure-activity relationships (SARs) for trimethoxy flavonoid isomers?

  • Methodological Answer: Compare isomers (e.g., 5,7-dihydroxy-3,6,8-trimethoxy vs. 3,5-dihydroxy-6,7,8-trimethoxy flavones) using:

  • Molecular docking : Predict binding affinities to targets like Hsp90 (PDB: 1UY6) .
  • In vitro assays : Measure differential cytotoxicity (e.g., flavone A vs. flavone B in MGC-803 cells) and correlate with hydroxyl/methoxy group positioning .

Q. How can synthetic yields of trimethoxy-substituted isoxazoles be optimized for copolymerization studies?

  • Methodological Answer:

  • Cyclization conditions : Use β-asarone-derived chalcones with NaNO2_2/HCl to form isoxazole rings. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Copolymerization : Employ radical initiators (e.g., ABCN) at 70°C in toluene. Determine copolymer composition via nitrogen elemental analysis .

Q. What computational methods validate vibrational spectra of trimethoxy anilines for drug design applications?

  • Methodological Answer: Combine experimental FT-IR/Raman data with Hartree-Fock (HF) and density functional theory (DFT) calculations. Analyze vibrational modes (e.g., C–O stretching at ~1250 cm1^{-1}) and HOMO-LUMO gaps to predict reactivity .

Contradictions and Validation

  • Thermodynamic Data : Discrepancies in sublimation enthalpies (e.g., 1,2,3-trimethoxy-benzene) highlight the need for multi-method validation (calorimetry + CGC) .
  • Biological Activity : Some trimethoxy derivatives show potent anticancer activity (e.g., IC50_{50} < 10 μM in MCF-7), while others exhibit weak effects, emphasizing the role of substitution patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.